molecular formula C8H10O6 B11832578 1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl-

1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl-

Cat. No.: B11832578
M. Wt: 202.16 g/mol
InChI Key: UFVSBAPCPSABQH-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl-: is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by its unique structure, which includes a dioxane ring substituted with acetyloxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of malonic acid with a ketone in the presence of a catalyst such as lanthanum triflate (La(OTf)3) and acetic anhydride as a condensing agent . The reaction conditions typically include a molar ratio of malonic acid to ketone of 1:1.1, a catalyst concentration of 0.3 mol%, a reaction temperature of 30°C, and a reaction time of 3 hours. Under these conditions, the yield of the product can range from 62.3% to 77.5% .

Industrial Production Methods

Industrial production of 1,3-dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds or its therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- involves its interaction with molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in further reactions. The dioxane ring structure provides stability and reactivity, allowing the compound to engage in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane-4,6-dione: A simpler derivative without the acetyloxy and dimethyl substitutions.

    1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2,5-trimethyl-: A similar compound with an additional methyl group.

Uniqueness

1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the acetyloxy group enhances its potential for hydrolysis and substitution reactions, while the dimethyl groups provide steric hindrance and stability.

Properties

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) acetate

InChI

InChI=1S/C8H10O6/c1-4(9)12-5-6(10)13-8(2,3)14-7(5)11/h5H,1-3H3

InChI Key

UFVSBAPCPSABQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)OC(OC1=O)(C)C

Origin of Product

United States

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